

An In-depth Technical Guide on the Physicochemical Characteristics of Citrusinine II

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Compound of Interest

Compound Name: Citrusinine II

Cat. No.: B10822478

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Introduction

Citrusinine II is a naturally occurring acridone alkaloid found in various plant species, most notably in the Rutaceae family. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic acridine ring system with a keto group at position C-9. This technical guide provides a comprehensive overview of the physicochemical characteristics of **Citrusinine II**, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

Citrusinine II is a solid substance with a defined melting point. Its molecular structure and composition have been determined through various analytical techniques.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₃ NO ₅	--INVALID-LINK--[1], --INVALID-LINK--[2]
Average Molecular Weight	287.27 g/mol	--INVALID-LINK--[1], --INVALID-LINK--[2]
Monoisotopic Molecular Weight	287.07937252 Da	--INVALID-LINK--[1]
IUPAC Name	1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one	--INVALID-LINK--[1]
CAS Number	86680-33-3	--INVALID-LINK--[1]
Physical Description	Solid	--INVALID-LINK--[1]
Melting Point	244 - 246 °C	--INVALID-LINK--[1]
XLogP3-AA (Estimated)	2.6	--INVALID-LINK--[1]
Natural Sources	Atalantia buxifolia, Swinglea glutinosa, Atalantia monophylla	--INVALID-LINK--[1], --INVALID-LINK--[3]

Spectral Data

The structural elucidation of **Citrusinine II** has been achieved through a combination of spectroscopic techniques. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (ppm)	¹³ C NMR (ppm)
Data not available in search results	Data not available in search results

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
Data not available in search results	Data not available in search results

Ultraviolet-Visible (UV-Vis) Spectroscopy

λ_{max} (nm)	Solvent
Data not available in search results	Data not available in search results

Mass Spectrometry (MS)

m/z	Interpretation
Data not available in search results	Data not available in search results

Experimental Protocols

Isolation of Acridone Alkaloids from *Atalantia buxifolia*

The following is a general procedure for the extraction and isolation of acridone alkaloids from *Atalantia buxifolia*, the plant source from which **Citrusinine II** and its analogs have been identified.

Figure 1. General workflow for the isolation of acridone alkaloids.

Methodology:

- **Plant Material and Extraction:** The aerial parts of *Atalantia buxifolia* are collected, dried, and powdered. The powdered material is then extracted with 95% ethanol under reflux conditions. This process is typically repeated to ensure exhaustive extraction.
- **Concentration and Fractionation:** The ethanol is removed from the combined extracts under reduced pressure to yield a crude extract. This crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity, such as chloroform, ethyl acetate, and butanol, to separate compounds based on their solubility.
- **Chromatographic Separation:** The resulting fractions are then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, to separate the individual compounds.

- Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compounds.
- Structure Elucidation: The structure of the isolated pure compounds, including **Citrusinine II**, is then determined using a combination of spectroscopic methods, including mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Signaling Pathways

Citrusinine II has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3] This channel is a non-selective cation channel primarily expressed in keratinocytes and is involved in thermosensation, pain, and itch.

Inhibition of the TRPV3 Signaling Pathway

Activation of the TRPV3 channel leads to an influx of calcium ions (Ca^{2+}), which triggers downstream signaling cascades. One of the key pathways influenced by TRPV3 activation is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. TRPV3 activation can lead to the release of TGF- α , which in turn activates EGFR.[6][7] This activation can then propagate signals through downstream pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival.[8]

By inhibiting the TRPV3 channel, **Citrusinine II** effectively blocks the initial Ca^{2+} influx, thereby downregulating the subsequent activation of the EGFR and PI3K/Akt pathways. This mechanism is believed to be responsible for the observed antipruritic (anti-itch) effects of **Citrusinine II**.[3]

Figure 2. Citrusinine II inhibition of the TRPV3 signaling pathway.

Conclusion

Citrusinine II is an acridone alkaloid with well-defined physicochemical properties and significant biological activity as a TRPV3 antagonist. Its ability to modulate the TRPV3-EGFR-PI3K/Akt signaling pathway makes it a compound of interest for further research and development, particularly in the context of dermatological conditions involving itch and

inflammation. This guide provides a foundational understanding of **Citrusinine II** for professionals in the fields of natural product chemistry, pharmacology, and drug development.

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